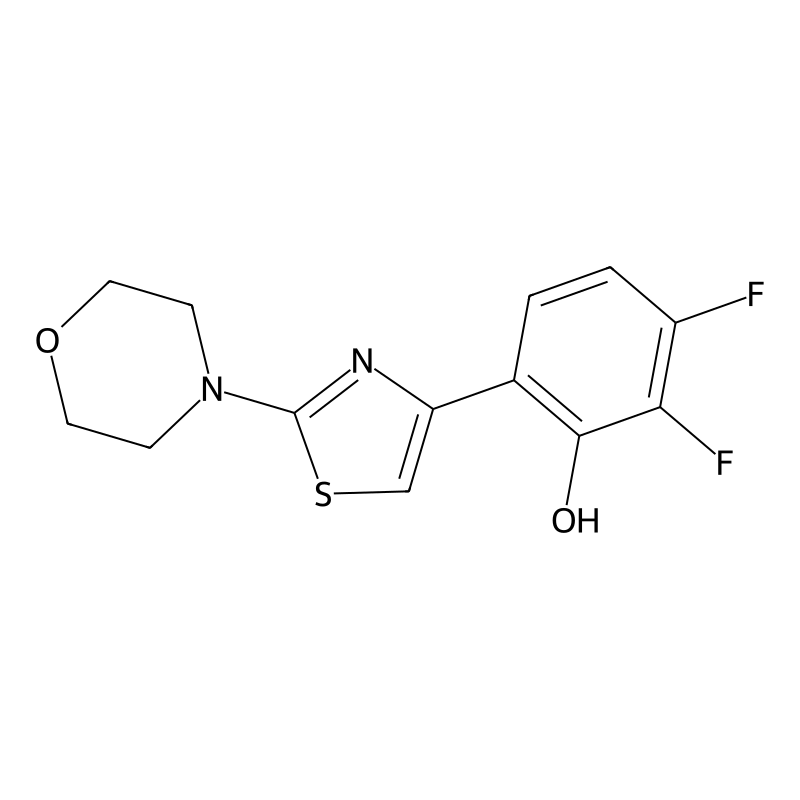2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol is a synthetic organic compound characterized by its unique molecular structure, which includes two fluorine atoms, a morpholinothiazole moiety, and a phenolic group. Its molecular formula is C₁₃H₁₂F₂N₂O₂S, and it has a molecular weight of approximately 298.31 g/mol. The compound is recognized for its potential applications in medicinal chemistry and material sciences due to its bioactive properties and structural characteristics .
- Esterification: Reacting with carboxylic acids to form esters.
- Ether Formation: Undergoing nucleophilic substitution reactions to form ethers.
- Halogenation: The presence of fluorine atoms may influence further halogenation reactions.
- Nucleophilic Substitution: The thiazole ring can engage in nucleophilic substitutions due to the presence of electron-withdrawing groups.
These reactions make the compound versatile for further chemical modifications and derivatization .
2,3-Difluoro-6-(2-morpholinothiazol-4-yl)phenol exhibits significant biological activity that has been explored in various studies. It has been noted for:
- Antimicrobial Properties: Potential effectiveness against certain bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of cancer cells through specific molecular pathways.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in disease processes, potentially influencing metabolic pathways.
Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .
The synthesis of 2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenol typically involves several key steps:
- Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate precursors such as thioamides and α-halo ketones.
- Fluorination: Introduction of the fluorine atoms can be performed using fluorinating agents under controlled conditions to ensure selectivity at the 2 and 3 positions of the aromatic ring.
- Coupling Reaction: Finally, the thiazole derivative is coupled with a suitable phenolic compound to yield the final product.
These methods highlight the compound's synthetic accessibility and adaptability for further functionalization .
The applications of 2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenol span various fields:
- Pharmaceuticals: As a potential lead compound in drug development targeting bacterial infections or cancer.
- Agricultural Chemicals: Possible use as a pesticide or herbicide due to its bioactive properties.
- Material Science: Utilized in the development of new materials with specific chemical properties.
The versatility in applications underscores its significance in both research and industrial settings .
Interaction studies involving 2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenol have focused on its binding affinity with biological targets:
- Protein-Ligand Interactions: Investigations into how the compound interacts with specific proteins have shown promise in understanding its biological mechanisms.
- Molecular Docking Studies: Computational studies have been employed to predict binding sites and affinities, aiding in the design of more effective derivatives.
These studies are crucial for advancing knowledge about the compound's efficacy and safety profiles .
Several compounds share structural or functional similarities with 2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-6-(morpholinothiazol-4-yl)phenol | One fluorine atom | Less potent than its difluorinated counterpart |
| 4-Methylthiazole | Thiazole ring without phenolic group | Simpler structure; different biological activity |
| 6-(Morpholinothiazol-4-yl)-2-nitrophenol | Nitrophenolic variant | Different electronic properties due to nitro group |
| 5-Fluoroindole | Fluorinated indole structure | Exhibits different reactivity patterns |
These compounds illustrate various aspects of chemical behavior and biological activity while highlighting the unique features of 2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenol, particularly its enhanced fluorination which may contribute to improved bioactivity .








